2-(1H-pyrazol-4-yl)phenol
Description
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUVBKSVYWFWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391927-45-0 | |
| Record name | 2-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction is carried out under reflux conditions in ethanol or methanol as the solvent. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through process engineering and quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenolic hydroxyl group or the pyrazole ring nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
2-(1H-pyrazol-4-yl)phenol has demonstrated notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds synthesized from this scaffold have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A specific derivative was tested against carrageenan-induced paw edema in rats, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound derivatives. These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. One study reported that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting a strong potential for further development .
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties. Specific derivatives have shown promise as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of depression and anxiety disorders. Molecular docking studies confirmed interactions with key amino acid residues in the MAO-A binding site .
| Application | Activity Type | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | TNF-α and IL-6 inhibition | |
| Anticancer | Cell proliferation inhibition | |
| Neuropharmacology | MAO inhibition |
Agrochemical Potential
The pyrazole moiety is recognized for its role in developing agrochemicals, including herbicides and fungicides. Compounds derived from this compound have been tested for their efficacy against plant pathogens, showing significant antifungal activity that can be harnessed for crop protection .
Plant Growth Regulation
Research has indicated that certain pyrazole derivatives can act as plant growth regulators, enhancing growth rates and yield in various crops. These compounds modulate hormonal pathways within plants, promoting root and shoot development under stress conditions .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as sensors and dyes. Its ability to form stable complexes with metal ions has led to developments in chemosensors for detecting heavy metals and other pollutants in environmental samples .
Photophysical Properties
Research into the photophysical properties of pyrazole derivatives has revealed their potential use in organic light-emitting diodes (OLEDs) due to their favorable luminescent characteristics. These materials can be engineered for improved efficiency in electronic devices .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of this compound derivatives against common bacterial strains. The results showed that modifications to the phenolic ring significantly enhanced antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using carrageenan-induced edema models, a derivative of this compound was administered to assess its anti-inflammatory effects. Results indicated a dose-dependent reduction in edema formation, supporting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)phenol involves its interaction with various molecular targets and pathways:
Antifungal Activity: Inhibits the synthesis of β-tubulin during the mitosis of fungi, disrupting cell division.
Antibacterial Activity: Interferes with bacterial cell wall synthesis and protein synthesis, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of 2-(1H-pyrazol-4-yl)phenol, highlighting substituent differences and their implications:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) enhance electrophilicity, while electron-donating groups (e.g., methyl in ) decrease reactivity.
- Hydrogen Bonding: The hydroxyl group in this compound enables stronger hydrogen bonding compared to methyl- or morpholine-substituted analogues ().
Physicochemical and Functional Properties
- Solubility: The hydroxyl group in this compound improves aqueous solubility compared to methyl- or bromophenyl-substituted analogues ().
- Thermal Stability : Thiazole- and oxazole-containing derivatives () exhibit higher thermal stability due to aromatic heterocycles.
Biological Activity
2-(1H-pyrazol-4-yl)phenol is a pyrazole derivative recognized for its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and potential anticancer properties. This compound's unique structure enhances its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound features a phenolic hydroxyl group and a pyrazole ring, which contribute to its biological activity. The specific substitution pattern on the pyrazole ring differentiates it from other derivatives, enhancing its potential therapeutic applications.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties against various phytopathogenic fungi. The compound effectively inhibits the growth of fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. Studies have shown that structurally similar compounds have IC50 values ranging from 4.66 to 12.47 µg/mL against these fungi, suggesting that this compound may possess comparable efficacy.
Antibacterial Activity
The compound also demonstrates antibacterial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting their growth. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory effects. It acts by modulating inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity suggests its utility in developing treatments for inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines. The introduction of specific functional groups on the pyrazole scaffold has been associated with enhanced activity against cancer cells .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antifungal Mechanism : The compound inhibits β-tubulin synthesis during fungal mitosis, disrupting cell division and leading to cell death.
- Antibacterial Mechanism : It may inhibit enzymes critical for bacterial metabolism or disrupt cell wall integrity.
- Anti-inflammatory Mechanism : The compound modulates signaling pathways involved in inflammation, potentially reducing the levels of inflammatory mediators.
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-pyrazol-4-yl)phenol and its derivatives?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and functional group transformations. For example, pyrazole-phenol derivatives are often synthesized via Mannich reactions (using formaldehyde and amines) or Suzuki-Miyaura cross-coupling to introduce aryl groups . Key steps include:
- Optimization of reaction conditions (temperature, solvent, catalyst) to improve yield.
- Use of thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for intermediate monitoring .
- Final purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Chemical shifts for the pyrazole ring protons (δ 7.5–8.5 ppm) and phenolic hydroxyl (δ 9–10 ppm) are diagnostic. Coupling constants in the pyrazole ring (e.g., 2.0–2.5 Hz for adjacent protons) help confirm regiochemistry .
- HRMS : Accurately determines molecular weight (e.g., [M+H]+ for C₉H₈N₂O: 161.0715) .
- IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and aromatic C=C/C=N vibrations (~1500–1600 cm⁻¹) .
Q. What are the solubility challenges for this compound in biological assays?
The compound’s limited aqueous solubility often necessitates dissolution in DMSO for in vitro studies. For in vivo applications, formulations using PEG400:PBS (50:50) improve bioavailability while avoiding cytotoxicity from high DMSO concentrations .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalysis or drug design?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole nitrogen and phenolic oxygen are electron-rich, favoring coordination with metal ions .
- Molecular Docking : Screens interactions with biological targets (e.g., kinases or anti-inflammatory enzymes) by analyzing binding affinities and hydrogen-bonding patterns .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-phenol complexes?
- SHELXL Refinement : Adjusts thermal parameters and occupancy rates for disordered atoms in crystal structures. For example, hydrogen-bonding networks between phenolic O–H and pyrazole N atoms require precise refinement to avoid overfitting .
- Twinned Data Analysis : Uses SHELXE to deconvolute overlapping diffraction patterns in cases of pseudo-merohedral twinning .
Q. How can regioselectivity be controlled during the functionalization of this compound?
- Directing Groups : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole 3-position directs electrophilic substitution to the phenol’s ortho/para positions .
- Metal Catalysis : Palladium-mediated C–H activation enables selective coupling at the phenol’s 4-position for complex heterocycle synthesis .
Q. What mechanistic insights explain variable yields in multi-step syntheses of pyrazole-phenol derivatives?
- Byproduct Analysis : Side reactions (e.g., over-alkylation or oxidation) are identified via LC-MS. For example, trace water in Mannich reactions leads to hydrolyzed intermediates, reducing yields .
- Kinetic Studies : Monitoring reaction progress via ¹H NMR reveals optimal reaction times (e.g., 25–30 hours for xylene-based cyclizations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
